molecular formula C24H42O3 B14428527 2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one CAS No. 85980-59-2

2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one

Cat. No.: B14428527
CAS No.: 85980-59-2
M. Wt: 378.6 g/mol
InChI Key: OMMLXKIXYIQIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a hexadecyloxy chain, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one typically involves multiple steps, starting with the preparation of the cyclopropyl and hexadecyloxy precursors. These precursors are then subjected to a series of reactions, including cyclization and esterification, to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hexadecyloxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-methylphenol: A compound with a similar cyclopropyl group but different functional groups.

    2-Cyclopropyl-6-methylphenyl acetate: Another related compound with an acetate group.

    6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)-4(1H)-pyridazinone: A compound with a similar core structure but different substituents.

Uniqueness

2-Cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long hexadecyloxy chain and pyranone ring make it particularly interesting for research in various fields.

Properties

CAS No.

85980-59-2

Molecular Formula

C24H42O3

Molecular Weight

378.6 g/mol

IUPAC Name

6-cyclopropyl-2-hexadecoxy-2H-pyran-5-one

InChI

InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-23-19-18-22(25)24(27-23)21-16-17-21/h18-19,21,23-24H,2-17,20H2,1H3

InChI Key

OMMLXKIXYIQIJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C=CC(=O)C(O1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.